2-Butyl-2-ethylmalonic acid CAS number and properties
2-Butyl-2-ethylmalonic acid CAS number and properties
The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes the distinction between the stable synthetic intermediate (the ester) and the target free acid, which is critical for practical laboratory application.
Chemical Identity, Synthetic Architecture, and Pharmaceutical Utility
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
2-Butyl-2-ethylmalonic acid (also known as 2-ethyl-2-butylpropanedioic acid) is a disubstituted dicarboxylic acid. It serves as the critical structural scaffold for the synthesis of 5,5-disubstituted barbiturates, specifically Butobarbital (Butethal).
Researchers must distinguish this compound from its isomer, 2-sec-butyl-2-ethylmalonic acid (precursor to Butabarbital), and its stable synthetic precursor, Diethyl 2-butyl-2-ethylmalonate.
Nomenclature & Registry
| Parameter | Data |
| CAS Number (Acid) | 5345-96-0 |
| CAS Number (Diethyl Ester) | 1186-73-8 |
| IUPAC Name | 2-Butyl-2-ethylpropanedioic acid |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| SMILES | CCCCC(CC)(C(=O)O)C(=O)O |
| Key Isomer Distinction | The "Butyl" designation implies n-butyl .[1] The sec-butyl isomer (CAS 4372-17-2) yields a different pharmacophore. |
Physicochemical Properties
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | White to off-white powder.[2] |
| Melting Point | 118–120 °C (Dec.) | Critical: Malonic acids undergo thermal decarboxylation near their melting points to form substituted acetic acids (e.g., 2-ethylhexanoic acid). |
| Solubility | Polar Organic Solvents | Soluble in EtOH, Et₂O, DMSO. Sparingly soluble in cold water; soluble in alkaline aqueous solutions (as salt). |
| pKa (Predicted) | pKa₁ ≈ 2.9; pKa₂ ≈ 5.6 | Typical of gem-disubstituted malonic acids. |
Synthetic Architecture: The Malonic Ester Pathway
The synthesis of 2-butyl-2-ethylmalonic acid utilizes the classical Malonic Ester Synthesis . This pathway relies on the acidity of alpha-protons in diethyl malonate (pKa ~13) to facilitate sequential alkylation.
Mechanistic Logic
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Sequential Alkylation: The order of alkylation is generally governed by steric hindrance and halide reactivity.
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Step 1: Ethylation (Introduction of the smaller group first is common, though flexible).
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Step 2: Butylation (Introduction of the larger n-butyl chain).
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Hydrolysis: The resulting diester is stable and distillable. Conversion to the target acid requires saponification followed by careful acidification.
Pathway Visualization
The following diagram illustrates the transformation from Diethyl Malonate to the Target Acid and its subsequent decarboxylation risk.
Caption: Sequential alkylation of diethyl malonate yielding the target acid. Note the thermal instability leading to decarboxylation.
Experimental Protocol: Synthesis & Isolation
Safety Note: This protocol involves strong bases (Sodium Ethoxide) and alkyl halides. Work must be performed in a fume hood.
Phase A: Formation of Diethyl 2-Butyl-2-ethylmalonate
Note: While the acid is the topic, the ester is the necessary intermediate.
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Reagent Prep: Dissolve sodium metal (1.0 eq) in absolute ethanol to generate Sodium Ethoxide (NaOEt) in situ.
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First Alkylation: Add Diethyl Ethylmalonate (1.0 eq) dropwise at 50°C. Stir for 30 min to form the enolate.
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Second Alkylation: Add n-Butyl Bromide (1.1 eq) dropwise.
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Reflux: Reflux the mixture for 4–6 hours. Monitor by TLC or GC to ensure consumption of the mono-alkylated species.
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Workup: Distill off ethanol. Add water to dissolve NaBr. Extract the organic layer with diethyl ether. Dry over MgSO₄ and distill under reduced pressure to isolate Diethyl 2-butyl-2-ethylmalonate (BP ~135°C at 20 mmHg).
Phase B: Saponification to Free Acid
Critical Step: Temperature control is vital to prevent premature decarboxylation.
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Hydrolysis: Dissolve the purified diester in 20% ethanolic KOH (2.5 eq). Reflux for 3 hours.
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Salt Isolation: Evaporate ethanol to near dryness. Dissolve the residue in a minimum volume of ice-cold water.
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Acidification: Slowly add 6N HCl to the aqueous solution while stirring in an ice bath (0–5°C) until pH < 2.
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Observation: The dicarboxylic acid will precipitate as a white solid.
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Extraction (Alternative): If oiling occurs, extract with Ethyl Acetate (3x), dry, and evaporate without heating above 40°C.
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Recrystallization: Recrystallize from Benzene/Petroleum Ether or pure Water (if solubility permits) to obtain analytical grade 2-Butyl-2-ethylmalonic acid .
Pharmaceutical Application: Barbiturate Synthesis
The primary utility of 2-Butyl-2-ethylmalonic acid is not as the free acid, but as the structural "head" for Butobarbital (5-butyl-5-ethylbarbituric acid, CAS 77-28-1).
Mechanism: The synthesis involves a condensation reaction between the diester and urea. The free acid is rarely used directly because the diester is more reactive toward nucleophilic attack by urea under basic conditions.
Reaction Scheme
Caption: Condensation of the malonic ester with urea to form the sedative Butobarbital.
Analytical Characterization
To validate the identity of 2-Butyl-2-ethylmalonic acid, the following spectral signatures are expected:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.5 ppm (s, 2H): Carboxylic acid protons (-COOH ). Broad singlet, disappears with D₂O shake.
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δ 1.8–1.9 ppm (m, 4H): Methylene groups directly attached to the quaternary carbon (-CH ₂-CH₃ and -CH ₂-C₃H₇).
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δ 0.8–0.9 ppm (t, 6H): Terminal methyl groups.
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IR Spectroscopy:
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2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
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1700–1725 cm⁻¹: Strong C=O stretch (carbonyl).
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References
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PubChem. (n.d.). 2-sec-Butyl-2-ethylmalonic acid (Isomer comparison). National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (1925). Acid-catalyzed alkylation of malonic esters. Organic Syntheses, Coll. Vol. 1. Retrieved from [Link]
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NIST Chemistry WebBook. (2023). Diethyl n-butylmalonate Spectral Data. National Institute of Standards and Technology.[3][4] Retrieved from [Link][5][3][4]
Sources
- 1. BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Butylmalonic acid | 534-59-8 [chemicalbook.com]
- 3. Butylmalonic acid [webbook.nist.gov]
- 4. Malonic acid, butyl 2-butyl ester [webbook.nist.gov]
- 5. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]
